4-Pyridoxolactone (CAS: 4753-19-9) is a stable, solid furopyridine metabolite derived from the oxidative degradation of Vitamin B6 vitamers such as pyridoxal. [1, 9] Unlike its common precursors (pyridoxine, pyridoxal), its defining feature is a lactone (cyclic ester) structure, which confers distinct chemical reactivity and, most critically for procurement decisions, exceptionally strong native fluorescence. [4, 11] This makes it an essential reference material and enzymatic substrate in biochemical and analytical contexts where the other common forms of Vitamin B6 are inadequate. [2, 3]
Substituting 4-Pyridoxolactone with more common Vitamin B6 forms like pyridoxine (an alcohol) or pyridoxal (an aldehyde) fails in critical applications due to fundamental differences in chemical structure and physical properties. Analytical methods requiring high sensitivity often rely on the intense, stable fluorescence of 4-Pyridoxolactone, a property its precursors lack. [2, 9] In fact, standard analytical protocols are designed to enzymatically convert all other B6 vitamers *into* 4-Pyridoxolactone precisely because their native fluorescence is insufficient for reliable quantification. [1, 4] Furthermore, its lactone ring offers unique synthetic pathways, such as targeted ring-opening reactions, that are unavailable with the alcohol or aldehyde functional groups of its analogs, making it a non-interchangeable specialty precursor. [3]
4-Pyridoxolactone is the preferred molecule for high-sensitivity quantification of Vitamin B6 because its native fluorescence is substantially stronger than that of its common analogs. The fluorescence quantum yield of pyridoxal in neutral aqueous solution is only 0.048. [1] In contrast, 4-Pyridoxolactone is described as a 'highly fluorescent compound' to which other B6 vitamers, including pyridoxine, pyridoxal, and pyridoxamine, are intentionally converted to enable their detection and quantification by HPLC. [REFS-2, REFS-3] One comparative study of multiple hydroxypyridines identified the dianion of 4-pyridoxolactone as the 'most fluorescent form examined' among the entire Vitamin B6 group tested. [4]
| Evidence Dimension | Fluorescence Quantum Yield / Analytical Utility |
| Target Compound Data | Qualitatively established as 'highly fluorescent' and the 'most fluorescent form' in its class, enabling sensitive HPLC detection. [REFS-2, REFS-4] |
| Comparator Or Baseline | Pyridoxal (CAS 66-72-8) has a measured fluorescence quantum yield of 0.048. [<a href="https://science.sciencemag.org/content/150/3703/1593" target="_blank">1</a>] |
| Quantified Difference | While a direct quantum yield is not cited, its universal adoption as the analytical endpoint for other B6 vitamers demonstrates a functionally superior fluorescence intensity sufficient to overcome the low native signals of precursors. |
| Conditions | Fluorescence measured in neutral aqueous solution at 25°C for pyridoxal. [<a href="https://science.sciencemag.org/content/150/3703/1593" target="_blank">1</a>] HPLC methods use fluorescence detection at Ex/Em wavelengths around 360/430 nm. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3318991/" target="_blank">3</a>] |
For developing reliable, high-sensitivity assays or for use as a calibration standard, the intense and stable fluorescence of 4-Pyridoxolactone provides a signal-to-noise ratio that common substitutes like pyridoxal cannot achieve.
4-Pyridoxolactone serves as a direct, isolatable precursor to 4-pyridoxic acid, the final major catabolite of Vitamin B6. [1] The conversion is a straightforward, zinc-dependent hydrolysis of the lactone ring, a reaction catalyzed by the enzyme 4-pyridoxolactonase. [2] This provides a clean, single-step route to the target acid. In contrast, generating 4-pyridoxic acid from a more common precursor like pyridoxal requires oxidation via enzymes such as aldehyde oxidase or NAD+-dependent aldehyde dehydrogenase, which may present different substrate specificities and process conditions. [3] Using the stable, solid lactone as a starting material offers a more controlled and direct synthetic or enzymatic step for producing the acid.
| Evidence Dimension | Precursor Processability |
| Target Compound Data | Provides 4-pyridoxic acid via a clean, single-step hydrolysis (lactone ring-opening). [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3976056/" target="_blank">2</a>] |
| Comparator Or Baseline | Pyridoxal (CAS 66-72-8) requires enzymatic oxidation to yield 4-pyridoxic acid. [<a href="https://pubmed.ncbi.nlm.nih.gov/1161314/" target="_blank">3</a>] |
| Quantified Difference | Not a rate or yield comparison, but a difference in reaction type: Hydrolysis vs. Oxidation. This offers a distinct process advantage for workflows where controlled, non-oxidative conditions are preferred. |
| Conditions | Enzymatic hydrolysis catalyzed by 4-pyridoxolactonase. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3976056/" target="_blank">2</a>] Enzymatic oxidation of pyridoxal catalyzed by aldehyde oxidase or dehydrogenase. [<a href="https://pubmed.ncbi.nlm.nih.gov/1161314/" target="_blank">3</a>] |
For labs needing to generate or study 4-pyridoxic acid, procuring the lactone provides a more direct and controllable final conversion step compared to the multi-step oxidative metabolism required from other B6 vitamers.
Use as a primary calibration standard in HPLC-fluorescence methods for determining total Vitamin B6 content in food, plasma, or urine. Its high, stable fluorescence provides a reliable signal, which is why analytical protocols are designed to convert all other B6 vitamers into this single compound for final measurement. [REFS-1, REFS-2]
Employ as the specific substrate for assaying the activity of 4-pyridoxolactonase. This enzyme catalyzes the hydrolysis of 4-pyridoxolactone to 4-pyridoxic acid, and its activity cannot be measured using other B6 vitamers like pyridoxine or pyridoxal, making the lactone essential for this purpose. [3]
Utilize as a stable, solid precursor for the controlled, in-situ generation of 4-pyridoxic acid via simple hydrolysis. This is advantageous for metabolic or degradation studies that require the introduction of the final B6 catabolite without the confounding presence of oxidative enzymes or reagents. [3]
Irritant